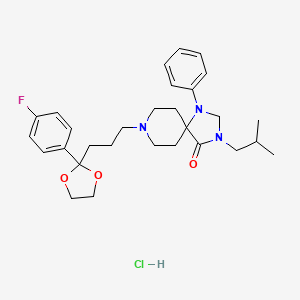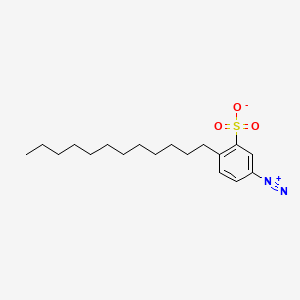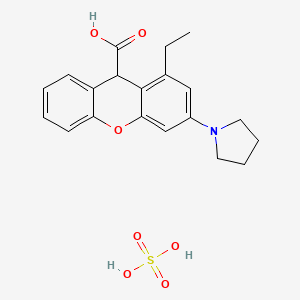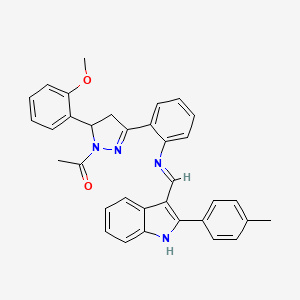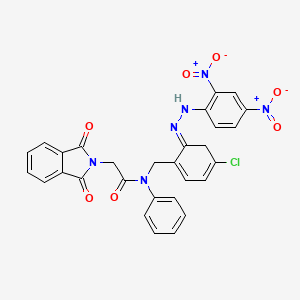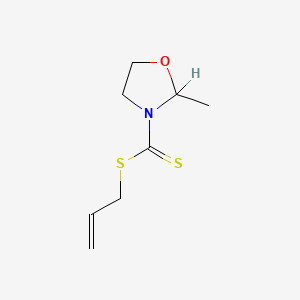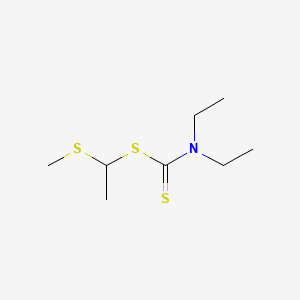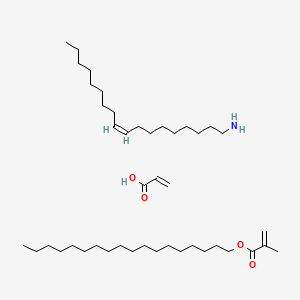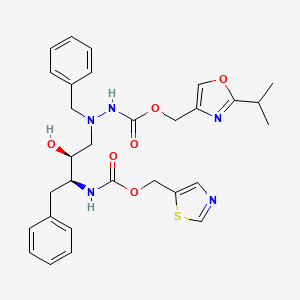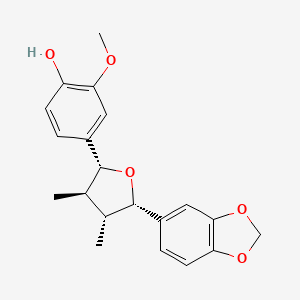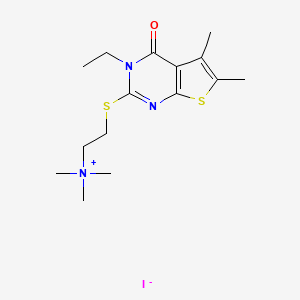
2,4-Dimethyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and agrochemicals due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the benzoxazine ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine.
Introduction of the oxobutyl group: This step may involve the acylation of the benzoxazine intermediate using a butyric acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
化学反応の分析
Types of Reactions
2,4-Dimethyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
2,4-ジメチル-7-(1-オキソブチル)-2H-1,4-ベンゾオキサジン-3(4H)-オンの作用機序は、特定の分子標的との相互作用を伴います。これには、酵素や受容体への結合が含まれ、それによりそれらの活性が調節されます。正確な経路は、化合物が使用される生物学的状況によって異なります。
6. 類似の化合物との比較
類似の化合物
2,4-ジメチル-2H-1,4-ベンゾオキサジン-3(4H)-オン: オキソブチル基がありません。
7-(1-オキソブチル)-2H-1,4-ベンゾオキサジン-3(4H)-オン: ジメチル基がありません。
独自性
2,4-ジメチル-7-(1-オキソブチル)-2H-1,4-ベンゾオキサジン-3(4H)-オンは、ジメチル基とオキソブチル基の両方が存在するため、類似体と比較して独特の化学的および生物学的特性が付与される可能性があります。
類似化合物との比較
Similar Compounds
2,4-Dimethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the oxobutyl group.
7-(1-Oxobutyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the dimethyl groups.
Uniqueness
2,4-Dimethyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both dimethyl and oxobutyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
116337-74-7 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC名 |
7-butanoyl-2,4-dimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H17NO3/c1-4-5-12(16)10-6-7-11-13(8-10)18-9(2)14(17)15(11)3/h6-9H,4-5H2,1-3H3 |
InChIキー |
URXLWCOMYBVKCA-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


